molecular formula C13H11BrN2O2 B1418994 N-Benzyl-2-bromo-4-nitroaniline CAS No. 1150271-15-0

N-Benzyl-2-bromo-4-nitroaniline

Cat. No.: B1418994
CAS No.: 1150271-15-0
M. Wt: 307.14 g/mol
InChI Key: KFZNBRDIUGUIKO-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromo-4-nitroaniline is a chemical compound with the molecular formula C13H11BrN2O2 . It has a molecular weight of 307.15 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves several steps. The 2-methyl-4-nitroaniline (NA) is converted into the raw material N-benzyl-2-methyl-4-nitroaniline (BNA) . The presence of electron-withdrawing groups such as nitro and bromo groups facilitates the formation of N-benzylated compounds.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11BrN2O2/c14-12-8-11 (16 (17)18)6-7-13 (12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

This compound, as a derivative of nitroaniline, plays a significant role in various synthetic processes. For instance, in the synthesis of N‐benzylated anilines, the presence of electron-withdrawing groups such as nitro and bromo groups facilitates the formation of N-benzylated compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

N-Benzyl-2-bromo-4-nitroaniline, as a derivative of nitroaniline, plays a significant role in various synthetic processes. For instance, in the synthesis of N‐benzylated anilines, the presence of electron-withdrawing groups such as nitro and bromo groups facilitates the formation of N-benzylated compounds (Pati et al., 2004). Similarly, the cyclisation of N-acylated derivatives of N-benzyl-o-nitroaniline shows distinct reactivity patterns, influenced by the structural composition of the nitroaniline derivative (Machin et al., 1976).

Nonlinear Optical Properties

This compound exhibits notable properties in the realm of nonlinear optics. Studies have shown that derivatives like N-benzyl-2-methyl-4-nitroaniline (BNA) have significant second-harmonic generation (SHG) efficiency, making them suitable for applications in the field of optics and laser technology (Kalaivanan & Srinivasan, 2017). Similarly, N-substituted derivatives of 4-nitroaniline, including N-benzyl derivatives, have been synthesized and analyzed for their potential in nonlinear optical materials, demonstrating high SH activity and stability (Hashimoto et al., 1997).

Catalysis and Chemical Reactions

In catalytic processes, benzyl bromides and related molecules, including nitrobenzyl bromides, have been activated for radical reactions via single-electron-transfer (SET) processes. This activation has been exploited in novel carbene-catalyzed reactions under reductive conditions, paving the way for unconventional transformations of nitrobenzyl bromides (Li et al., 2016).

Biological and Environmental Applications

In the biological and environmental spheres, the microbial degradation of N-methyl-4-nitroaniline (MNA), a related compound, has been studied for its aerobic degradation by specific bacterial strains. This research highlights the potential for bioremediation of nitroaniline derivatives in environmental contexts (Khan et al., 2013).

Safety and Hazards

When handling N-Benzyl-2-bromo-4-nitroaniline, it is advised to avoid inhalation of vapour or mist . It is also recommended to wear suitable gloves/gauntlets, protective clothing, and eye protection . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

Mechanism of Action

Mode of Action

The mode of action of N-Benzyl-2-bromo-4-nitroaniline involves several steps. In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the final product .

Pharmacokinetics

143 Da , which may influence its absorption, distribution, metabolism, and excretion in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Moreover, the compound should be handled and stored properly to maintain its stability and effectiveness .

Biochemical Analysis

Biochemical Properties

N-Benzyl-2-bromo-4-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context. Additionally, this compound can bind to certain proteins, altering their conformation and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, this compound can alter the expression of specific genes involved in stress responses and metabolic pathways, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either blocking substrate access or facilitating catalytic activity. Additionally, this compound can interact with transcription factors, leading to changes in gene expression patterns. These molecular interactions ultimately result in the modulation of various biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative phosphorylation and glycolysis, leading to changes in energy production and metabolic balance. Additionally, this compound can affect the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, this compound can bind to transport proteins that mediate its uptake into mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, where it can modulate enzyme activity and energy production .

Properties

IUPAC Name

N-benzyl-2-bromo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZNBRDIUGUIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656334
Record name N-Benzyl-2-bromo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-15-0
Record name Benzenemethanamine, N-(2-bromo-4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-2-bromo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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